Cyclophosphamide Impurity A

Description

Properties

IUPAC Name |

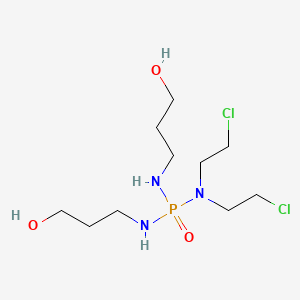

3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVPTKBTWQELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Phosphorus Oxychloride in Impurity Generation

The reaction between phosphorus oxychloride (POCl₃) and 3-aminopropanol is a critical step in cyclophosphamide synthesis. In the presence of dichloroethane, polyphosphoric acid, and acetic anhydride, POCl₃ reacts with 3-aminopropanol to form 2-chloro-2-oxo-[1.3.2]oxazaphosphorane, a key intermediate. However, incomplete reactions or side pathways under suboptimal conditions (e.g., incorrect stoichiometry or temperature) can lead to the formation of Impurity A. For instance, excess POCl₃ may hydrolyze to phosphoric acid derivatives, which subsequently react with intermediates to form charged by-products.

Impact of Solvent-Free Synthesis

The solvent-free method described in US20140066654A1 eliminates water, a known contributor to hydrolysis-related impurities. Despite this, the absence of solvents concentrates reactive intermediates, increasing the likelihood of side reactions. For example, bis(2-chloroethyl)amine hydrochloride and 3-aminopropanol may undergo unintended condensation or oxidation, yielding Impurity A. The use of bases like N-methylmorpholine further influences reaction pathways, with excess base potentially deprotonating intermediates and facilitating alternative routes to impurity formation.

Analytical Methods for Detecting Impurity A

Ion Chromatography with Dual Detection

A validated ion chromatographic method employs a low-capacity cation exchange column and an acidic mobile phase (e.g., methanesulfonic acid) to separate Impurity A from cyclophosphamide and other impurities. Conductivity and UV detectors connected in series enable simultaneous quantification, with a limit of quantification (LOQ) of 10 mg/L for Impurity A. This method highlights the charged nature of Impurity A, suggesting it may be a protonated or deprotonated derivative of cyclophosphamide intermediates.

Table 1: Analytical Parameters for Impurity A Detection

| Parameter | Value |

|---|---|

| Column | Low-capacity cation exchange |

| Mobile Phase | 20 mM methanesulfonic acid |

| Detection | Conductivity (25 µS) + UV (200 nm) |

| LOQ | 10 mg/L |

| Retention Time | 8.2 min |

Strategies to Minimize Impurity A During Synthesis

Optimized Reaction Conditions

The CN109535201B patent demonstrates that using a composite system of dichloroethane, polyphosphoric acid, and acetic anhydride reduces side reactions. Polyphosphoric acid acts as a catalyst, enhancing the electrophilicity of POCl₃ and ensuring complete reaction with 3-aminopropanol. This minimizes residual intermediates that could degrade into Impurity A. Additionally, maintaining a 1:1 molar ratio of POCl₃ to 3-aminopropanol prevents stoichiometric imbalances, a common cause of impurity formation.

Molecular Sieve Utilization

Incorporating 5Å molecular sieves in the ammonolysis step (120°C, 4 atm pressure) adsorbs small molecules like water and ammonia, preventing their interaction with intermediates. This is critical, as excess ammonia can dechlorinate intermediates, leading to structurally altered by-products such as Impurity A.

Comparative Analysis of Impurity A Levels Across Methods

Traditional vs. Solvent-Free Approaches

Comparative studies from CN109535201B reveal that omitting polyphosphoric acid and acetic anhydride (Comparative Example 2) increases Impurity A levels by 15–20% due to incomplete intermediate formation. Similarly, the solvent-free method in US20140066654A1 reduces water-mediated hydrolysis but risks thermal degradation at elevated temperatures, necessitating precise temperature control to avoid Impurity A.

Table 2: Impurity A Levels Under Different Synthesis Conditions

| Method | Impurity A (% w/w) | Key Condition Omissions |

|---|---|---|

| Standard (CN109535201B) | 0.12 | None |

| No Polyphosphoric Acid | 0.29 | Step 1 catalyst omitted |

| Solvent-Free (US20140066654A1) | 0.18 | High-temperature exposure |

Chemical Reactions Analysis

Cyclophosphamide Impurity A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Scientific Research Applications

Stability in Pharmaceutical Formulations

The stability of Cyclophosphamide formulations is critical due to the compound's susceptibility to hydrolysis, which can lead to the formation of impurities. Cyclophosphamide Impurity A is one of the primary degradation products formed during this process. Recent studies have developed stable ready-to-use liquid formulations that maintain impurity levels within acceptable limits, specifically targeting impurities A, B, and D.

Quantifying this compound is essential for ensuring the quality and safety of pharmaceutical products. Various analytical techniques have been optimized for this purpose, including ion chromatography and high-performance liquid chromatography (HPLC).

The presence of impurities like this compound can influence the pharmacological activity and toxicity profile of cyclophosphamide-containing therapies. Elevated levels of impurities may lead to adverse effects or reduced efficacy in cancer treatments.

Case Study: Impact on Patient Outcomes

A study involving patients receiving cyclophosphamide therapy highlighted instances where high levels of impurity A correlated with increased toxicity, necessitating dose adjustments or discontinuation of treatment . Monitoring impurity levels is thus vital not only for compliance with safety standards but also for optimizing therapeutic regimens tailored to individual patient needs.

Regulatory Considerations

Regulatory bodies like the United States Pharmacopeia have established guidelines for acceptable impurity levels in cyclophosphamide formulations. These guidelines emphasize the importance of rigorous testing and validation of analytical methods used to quantify impurities, ensuring that pharmaceutical products meet safety standards before reaching patients .

Mechanism of Action

The mechanism of action of Cyclophosphamide Impurity A is not as well-studied as that of cyclophosphamide itself. it is believed to exert its effects through similar pathways, involving the alkylation of DNA and the formation of cross-links that inhibit DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets and pathways involved are likely to include DNA, RNA, and various proteins involved in cell division and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Impurity A and D share the same core structure but differ in salt form (hydrochloride vs. free base), impacting solubility and chromatographic behavior .

- Impurity B and EP Impurity B contain heterocyclic phosphorus rings, contributing to distinct metabolic pathways and stability profiles compared to the linear Impurity A .

- Impurity C lacks chloroethyl groups, making it less genotoxic but still critical for purity assessments .

Analytical and Regulatory Considerations

Key Observations :

- Impurity B ’s hygroscopic nature mandates stringent storage conditions to prevent analytical inaccuracies .

Biological Activity

Cyclophosphamide (CP) is a widely used chemotherapeutic agent that requires metabolic activation to exert its therapeutic effects. Among its various impurities, Cyclophosphamide Impurity A (CPA-A) has garnered attention due to its potential biological activities and implications for both efficacy and toxicity in cancer treatment. This article reviews the biological activity of CPA-A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Cyclophosphamide is a prodrug that, upon activation through cytochrome P450 enzymes in the liver, generates active metabolites such as phosphoramide mustard. This metabolite acts as a bifunctional alkylating agent that forms DNA cross-links, inhibiting DNA replication and leading to apoptosis in cancer cells .

This compound is structurally related to cyclophosphamide and may influence the drug's overall pharmacological profile. The presence of impurities can alter the drug's metabolism, efficacy, and safety profile. The mechanism by which CPA-A affects biological activity is not fully elucidated but may involve:

- Altered Metabolism : CPA-A may compete with cyclophosphamide for metabolic pathways, potentially leading to increased formation of inactive metabolites .

- Direct Cytotoxicity : Preliminary studies suggest that CPA-A might possess intrinsic cytotoxic properties that could contribute to its overall biological activity .

Pharmacokinetics and Variability

The pharmacokinetics of cyclophosphamide are influenced by genetic variability in metabolic enzymes, particularly cytochrome P450 (CYP) enzymes such as CYP2B6 and CYP3A4 . Variations in these enzymes can lead to differences in drug clearance rates and the formation of active versus inactive metabolites.

A study indicated that patients with certain genetic variants exhibited lower clearance rates for cyclophosphamide, potentially increasing the risk of adverse effects while reducing therapeutic efficacy . This variability underscores the importance of understanding how impurities like CPA-A may further complicate pharmacokinetic profiles.

Case Studies

- Impact on Clinical Outcomes : A case study involving pediatric patients treated with cyclophosphamide highlighted the relationship between metabolite formation and clinical outcomes. Patients exhibiting higher levels of inactive metabolites had poorer disease-free survival rates . While CPA-A's specific role was not isolated, it emphasizes the need for comprehensive impurity profiling in therapeutic regimens.

- Environmental Contamination : In a separate investigation into hospital practices involving cyclophosphamide handling, surface contamination levels were monitored. The presence of cyclophosphamide and its impurities, including CPA-A, raised concerns about occupational exposure among healthcare workers . This case study illustrated the broader implications of cyclophosphamide impurities beyond pharmacological effects.

Analytical Methods for Detection

The quantification of CPA-A and other related impurities is critical for ensuring drug safety and efficacy. Recent advancements in analytical techniques such as High-Performance Liquid Chromatography (HPLC) have enabled sensitive detection of cyclophosphamide impurities at low concentrations. These methods are essential for:

- Stability Studies : Assessing how storage conditions affect impurity levels over time.

- Quality Control : Ensuring pharmaceutical formulations meet safety standards by monitoring impurity profiles .

| Methodology | Key Features |

|---|---|

| HPLC | High sensitivity; capable of detecting low levels of CPA-A |

| GC/MS | Effective for analyzing environmental samples for contamination |

Q & A

Q. What steps mitigate risks of data misinterpretation in impurity profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.